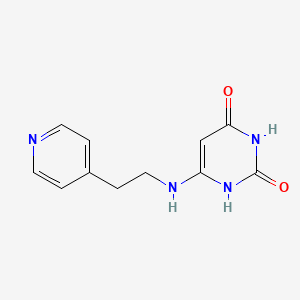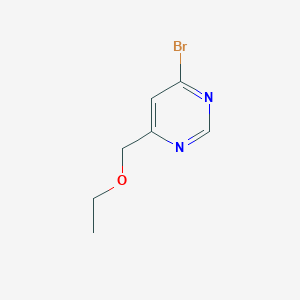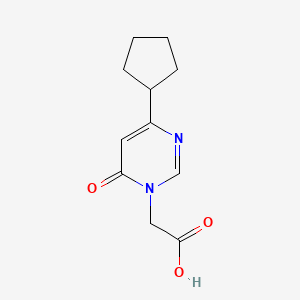
6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine
Übersicht
Beschreibung
The compound “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azetidine with a cyclopropylpyrimidine. Azetidines are four-membered rings containing one nitrogen atom, and they are used as building blocks in organic synthesis . Cyclopropylpyrimidines are pyrimidine derivatives where a cyclopropyl group is attached to the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyrimidine ring, which in turn has a cyclopropyl group attached to it . The exact structure would depend on the positions of these groups on the rings.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and pyrimidine rings, as well as the amine group. The azetidine ring is known to be reactive due to the strain of the four-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine and pyrimidine rings, as well as the amine group .Wissenschaftliche Forschungsanwendungen
Synthesis of β-Lactam Antibiotics
The core structure of “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” is similar to that of 2-azetidinones, which are crucial in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections. The compound’s azetidinyl moiety can be functionalized to create new antibiotics with potentially broad-spectrum activity.
Development of Antitumor Agents
Compounds containing the azetidinone ring have shown potential as antitumor agents . The unique structure of “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” could be explored for its efficacy in inhibiting tumor growth, possibly leading to the development of novel cancer therapies.
Antibacterial Activity
Azetidinone derivatives have demonstrated significant antibacterial activity . The compound could be synthesized into derivatives that target multidrug-resistant Gram-positive and Gram-negative pathogens, addressing the growing concern of antibiotic resistance.
Anti-Inflammatory Applications
The azetidinone ring is associated with anti-inflammatory properties . Research into “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” could lead to the creation of new anti-inflammatory medications, potentially benefiting conditions such as arthritis and other inflammatory diseases.
Antitubercular Activity
Given the biological activity of azetidinone-containing molecules, there is potential for “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” to be used in the treatment of tuberculosis . Its application in this field could contribute to more effective antitubercular drugs.
Synthesis of Heterocyclic Compounds
Azetidine carboxylic acids, closely related to the compound , are important scaffolds for synthesizing various biologically active heterocyclic compounds . This compound could serve as a precursor in the synthesis of diverse heterocycles with potential pharmacological applications.
Peptide Research
The structural similarity to L-azetidine-2-carboxylic acid, found in sugar beets, suggests that “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” could be used in peptide research . It might be incorporated into peptides to study its effects on biological processes or to develop new peptide-based drugs.
Green Chemistry Applications
The synthesis of azetidinone derivatives, including the compound , can be achieved using green chemistry principles, such as microwave-assisted synthesis and catalysis with molecular iodine . This approach minimizes environmental impact and aligns with sustainable practices in chemical research.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c11-8-6-9(14-4-1-5-14)13-10(12-8)7-2-3-7/h6-7H,1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXMPFOFNTDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)



![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)







